molecular formula C5H2ClF7 B1333727 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene CAS No. 235106-10-2

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene

Cat. No.: B1333727
CAS No.: 235106-10-2
M. Wt: 230.51 g/mol
InChI Key: VJFYSORKRLINOQ-UHFFFAOYSA-N
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Description

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H2ClF7. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various industrial and research applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene typically involves the reaction of chlorinated hydrocarbons with fluorinating agents. One common method includes the reaction of a chlorinated precursor with hydrogen fluoride (HF) or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the efficient and safe production of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes, receptors, and other proteins, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is unique due to the combination of chlorine and multiple fluorine atoms, which imparts distinct chemical properties. This combination enhances its reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFYSORKRLINOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371513
Record name 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235106-10-2
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235106-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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